molecular formula C17H20N2O2 B1384969 N-(3-Aminophenyl)-4-isobutoxybenzamide CAS No. 1020722-41-1

N-(3-Aminophenyl)-4-isobutoxybenzamide

Cat. No.: B1384969
CAS No.: 1020722-41-1
M. Wt: 284.35 g/mol
InChI Key: XESDWRBAOSZVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Aminophenyl)-4-isobutoxybenzamide: is an organic compound that features a benzamide core with an aminophenyl group at the meta position and an isobutoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-4-isobutoxybenzamide typically involves the following steps:

    Formation of 3-Aminophenylamine: This can be synthesized by the reduction of 3-nitroaniline using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.

    Formation of 4-Isobutoxybenzoic Acid: This can be synthesized by the esterification of 4-hydroxybenzoic acid with isobutanol in the presence of an acid catalyst such as sulfuric acid.

    Amide Bond Formation: The final step involves the coupling of 3-aminophenylamine with 4-isobutoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-4-isobutoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds with functional groups like nitro, bromo, or sulfonic acid.

Scientific Research Applications

N-(3-Aminophenyl)-4-isobutoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties such as conductivity or fluorescence.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-4-isobutoxybenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the isobutoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The benzamide core can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Aminophenyl)benzamide: Lacks the isobutoxy group, which may affect its solubility and biological activity.

    N-(4-Aminophenyl)-4-isobutoxybenzamide: The amino group is at the para position, which can lead to different reactivity and interaction with biological targets.

    N-(3-Aminophenyl)-4-methoxybenzamide: The methoxy group is smaller than the isobutoxy group, potentially affecting the compound’s properties.

Uniqueness

N-(3-Aminophenyl)-4-isobutoxybenzamide is unique due to the presence of both the aminophenyl and isobutoxy groups, which can influence its chemical reactivity, solubility, and interaction with biological molecules. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(3-aminophenyl)-4-(2-methylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12(2)11-21-16-8-6-13(7-9-16)17(20)19-15-5-3-4-14(18)10-15/h3-10,12H,11,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESDWRBAOSZVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Aminophenyl)-4-isobutoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-Aminophenyl)-4-isobutoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(3-Aminophenyl)-4-isobutoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(3-Aminophenyl)-4-isobutoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(3-Aminophenyl)-4-isobutoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(3-Aminophenyl)-4-isobutoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.